molecular formula C11H13NO2 B3248582 Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate CAS No. 188111-62-8

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

Cat. No.: B3248582
CAS No.: 188111-62-8
M. Wt: 191.23 g/mol
InChI Key: VHCHZAYZABZJOE-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole ring, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of the indole ring in various natural and synthetic compounds has been associated with a range of pharmacological activities .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, indole derivatives have been shown to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate is unique due to its specific structural features and the range of biological activities it exhibits.

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-14-11(13)7-8-2-3-10-9(6-8)4-5-12-10/h2-3,6,12H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHCHZAYZABZJOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)NCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of (1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetic acid methyl ester (0.60 g) in 2M hydrochloric acid (15 ml) was heated under reflux for 5 h. The mixture was evaporated to dryness. The residue was dissolved in methanol (20 ml) and treated with concentrated sulphuric acid (5 drops). The solution was stirred at room temperature for one hour, then concentrated. The residue was partitioned between ethyl acetate and sodium carbonate solution. The organic phase was dried and evaporated and the residue purified by chromatography eluting with cyclohexane:ethyl acetate (2:1) to give the title compound as a brown oil (0.40 g).
Name
(1-acetyl-2,3-dihydro-1H-indol-5-yl)-acetic acid methyl ester
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 2 (1.75 g, 7.5 mmol) in a mixture of methanol (100 mL), water (20 mL) and conc. HCl (10 mL) was refluxed for 4 h. The solution was diluted with water (30 mL), concentrated to about 50 mL, basified to pH 8 with K2CO3 and extracted with EtOAc. The combined organic phases were washed with brine, dried and evaporated to give methyl indoline-5-acetate 3 as a brown oil (1.06 g, 74%); 1H NMR: δH (90 MHz) 6.80-7.06 (m, 2H), 6.58 (d, J=8 Hz, 1H), 3.64 (s, 3H), 3.52 (t, J=7.2 Hz, 3H), 3.50 (s, 2H) and 2.96 (t, J=7.2 Hz, 2H). The crude product and glutaric anhydride (685 mg, 6 mmol) were dissolved in chloroform (75 mL) and the mixture was stirred at rt overnight, then refluxed for 2 h. The solution was extracted with saturated aq. NaHCO3 solution and the aqueous extract was acidified to pH 2.8 with conc. HCl and extracted with EtOAc. The latter organic extracts were dried and evaporated to give 4 as white crystals (1.24 g, 74%), mp 134-136° C. (EtOAc-hexanes); IR: νmax/cm−1; 1720, 1.625, 1605; 1H NMR: δH (400 MHz) 8.15 (d, J=8 Hz, 1H), 7.07-7.11 (m, 2H), 4.04 (t, J=8.5 Hz, 2H), 3.68 (s, 3H), 3.57 (s, 2H), 3.18 (t, J=8.5 Hz, 2H), 2.52 (t, J=7 Hz, 4H), and 2.06 (quintet, J=7 Hz, 2H). Anal. Calcd for C16H19NO5: C, 56.11; H, 5.07; N,. 10.06. Found: C, 56.18; H, 4.86; N, 10.03.
Name
2
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl 1-(S-[4-tert-butoxycarbonyl)-4-(tert -butoxycarbonylamino)]butanoyl)indoline-5-acetate 7. Crude 3 (327 mg, 1.9 mmol) was prepared as described above (see compound 4), dissolved in dry MeCN (30 mL) and treated with DMAP (611 mg, 5 mmol) and N-tert-BOC-L-glutamic acid α-tert-butyl ester (607 mg, 2 mmol), followed by 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (422 mg, 2.2 mmol). The mixture was stirred at rt for 18 h, then evaporated and the residue was dissolved in EtOAc and washed successively with 0.5 M aq. HCl, saturated aq. NaHCO3 and brine, dried and evaporated to give a viscous oil. Flash chromatography [EtOAc-hexanes (55:45)] and trituration with ether gave. 6 as white crystals (626 mg, 69%), mp 80-81° C. (EtOAc-hexanes); IR: νmax/cm−1; 3340, 1730, 1680, 1655, 1625; 1H NMR: δH (400 MHz) 8.15 (d, J=8 Hz, 1H), 7.07-7.11 (m, 2H), 5.23 (d, J=6.9 Hz, 1H), 4.22 (m, 1H), 4.03 (2×t, J=8.5 Hz, 2H; rotamers), 3.68 (s, 3H), 3.57 (s, 2H), 3.17 (t, J=8.5 Hz, 2H), 2.43-2.59 (m, 2H), 2.18-2.31 (m, 1H), 1.98-2.07 (m, 1H), 1.47 (s, 9H) and 1.41 (s, 9H). Anal. Calcd for C25H36N2O7: C, 63.01; H, 7.61; N, 5.88. Found: C, 63.08; H, 7.81; N, 5.64.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
indoline-5-acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
422 mg
Type
reactant
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
[Compound]
Name
N-tert-BOC-L-glutamic acid α-tert-butyl ester
Quantity
607 mg
Type
reactant
Reaction Step Six
Name
Quantity
611 mg
Type
catalyst
Reaction Step Six
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Reactant of Route 3
Reactant of Route 3
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Reactant of Route 5
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-(2,3-dihydro-1H-indol-5-yl)acetate

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